

# Structural Elucidation of 2-Amino-2-methylpentan-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-2-methyl-pentan-3-OL

CAS No.: 89585-20-6

Cat. No.: B13553977

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**Executive Summary** The structural elucidation of 2-amino-2-methylpentan-3-ol ( $C_6H_{15}NO$ ) presents a classic yet intricate challenge in small-molecule characterization. While the molecular weight is low (117.19 g/mol), the presence of a quaternary carbon adjacent to a chiral center creates a steric and magnetic environment that complicates routine spectral assignment. This guide details the step-by-step elucidation workflow, emphasizing the discrimination of diastereotopic groups and the determination of absolute stereochemistry using derivatization protocols.

## Synthesis Context & Isolation Logic

Understanding the origin of the analyte is the first step in elucidation, as it predicts likely impurities (enantiomers vs. diastereomers). 2-Amino-2-methylpentan-3-ol is typically synthesized via the addition of ethylmagnesium bromide to 2-amino-2-methylbutanal or the reduction of the corresponding

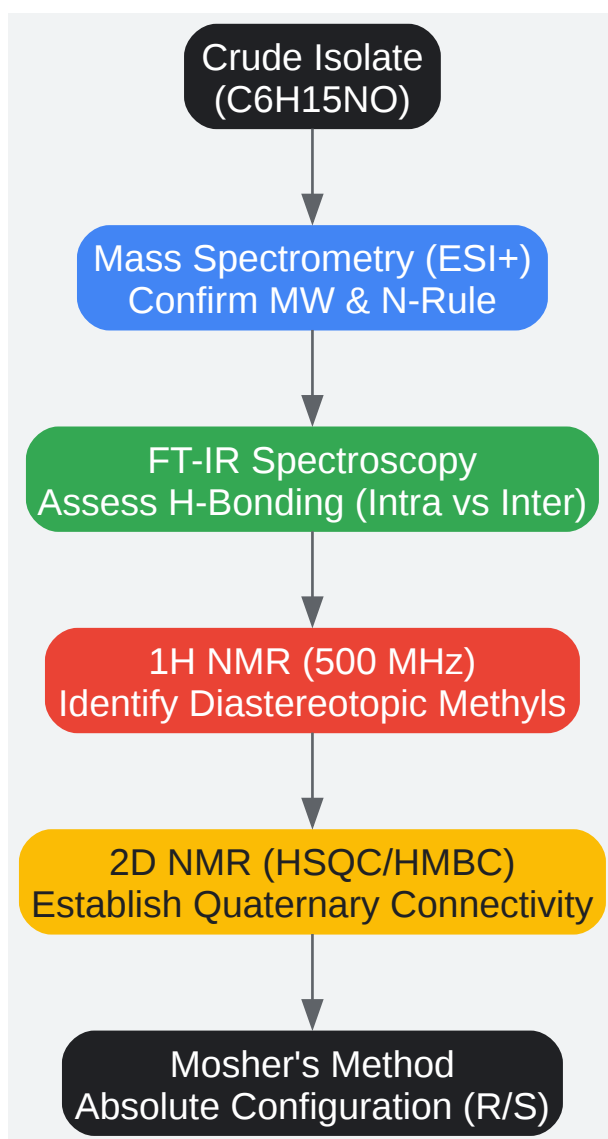
-amino ketone.

- Critical Impurity Profile:

- Regioisomers: 2-amino-3-methylpentan-2-ol (from migration during synthesis).
- Stereoisomers: The molecule possesses one chiral center at C3. However, if the precursor was chiral, diastereomeric mixtures are possible.
- Solubility: Highly polar due to the 1,2-amino alcohol motif; extraction requires polar organic solvents (e.g., DCM/Isopropanol 9:1) from basic aqueous media (pH > 12).

## Elucidation Workflow

The following decision tree outlines the logical progression from isolation to absolute configuration assignment.



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Figure 1: Logical workflow for the structural assignment of hindered amino alcohols.

## Mass Spectrometry: Fragmentation Mechanics

For small amino alcohols, Electrospray Ionization (ESI) in positive mode is preferred over Electron Impact (EI) to preserve the molecular ion

Primary Data Points:

- Molecular Ion:

(

).

- Nitrogen Rule: The odd nominal mass (117 Da) confirms an odd number of nitrogen atoms (1).

Fragmentation Pathway (

-Cleavage): The most diagnostic feature of

-amino alcohols is

-cleavage. The bond between C2 (quaternary amine) and C3 (alcohol) is weak due to the stability of the resulting iminium and oxonium ions.

- Fragment A (Amine side): Cleavage yields the stabilized iminium ion

.

- Fragment B (Alcohol side): Loss of the alkyl chain.

Table 1: Predicted MS Fragmentation Pattern

m/z (approx)	Ion Type	Interpretation
--------------	----------	----------------

| 118 |

| Parent Ion (Weak intensity in EI, Strong in ESI). || 100 |

| Dehydration (Characteristic of alcohols). || 58 |

|

-Cleavage retaining the amine (Base Peak). || 59 |

|

-Cleavage retaining the alcohol. |

## Vibrational Spectroscopy (IR)

Infrared spectroscopy is pivotal for determining the nature of the hydrogen bonding network.<sup>[1]</sup>

In 2-amino-2-methylpentan-3-ol, the spatial proximity of the

and

groups allows for the formation of a stable 5-membered intramolecular hydrogen bond ring.

- Free -OH:

(Sharp, observed in dilute non-polar solvents).

- Intramolecular H-Bonded -OH:

(Broad, concentration independent).

- Intermolecular H-Bonded -OH:

(Broad, concentration dependent).

Experimental Tip: To confirm the intramolecular nature (which supports the 1,2-substitution pattern), acquire spectra at varying concentrations in

. If the band at

persists upon dilution, the H-bond is intramolecular [1].

## NMR Spectroscopy: The Connectivity Engine

This is the most critical section. The presence of the chiral center at C3 breaks the symmetry of the molecule, rendering the "identical" methyl groups at C2 diastereotopic.

### 5.1 The Diastereotopic Effect (1H NMR)

In an achiral environment (e.g., tert-butylamine), the methyl groups on the quaternary carbon would appear as a single singlet. However, in 2-amino-2-methylpentan-3-ol, C3 is a chiral center (

or

). This chirality induces a magnetic non-equivalence in the C2 methyls.

- Observation: Instead of one singlet integrating to 6H, you will observe two distinct singlets (integrating to 3H each) at slightly different chemical shifts (e.g.,

1.05 and

1.12 ppm).

- Causality: The distance from the chiral center (C3) to the methyls (on C2) is short enough that the chiral field discriminates between the "pro-R" and "pro-S" methyl groups [2].

### 5.2 Predicted 1H NMR Data (500 MHz, CDCl<sub>3</sub>)

Position	Group	Shift (ppm)	Multiplicity	Integration	Assignment Logic
C1		0.95	Triplet ( )	3H	Terminal methyl of ethyl group.
C2-Me(a)		1.08	Singlet	3H	Diastereotopic methyl (quaternary C).
C2-Me(b)		1.15	Singlet	3H	Diastereotopic methyl (quaternary C).
C4		1.40 - 1.60	Multiplet	2H	Diastereotopic methylene protons adjacent to chiral C3.
C3		3.25	dd ( )	1H	Deshielded by Oxygen. Coupled to C4 protons.

### 5.3 2D NMR Confirmation (HMBC)

To prove the connectivity of the quaternary center:

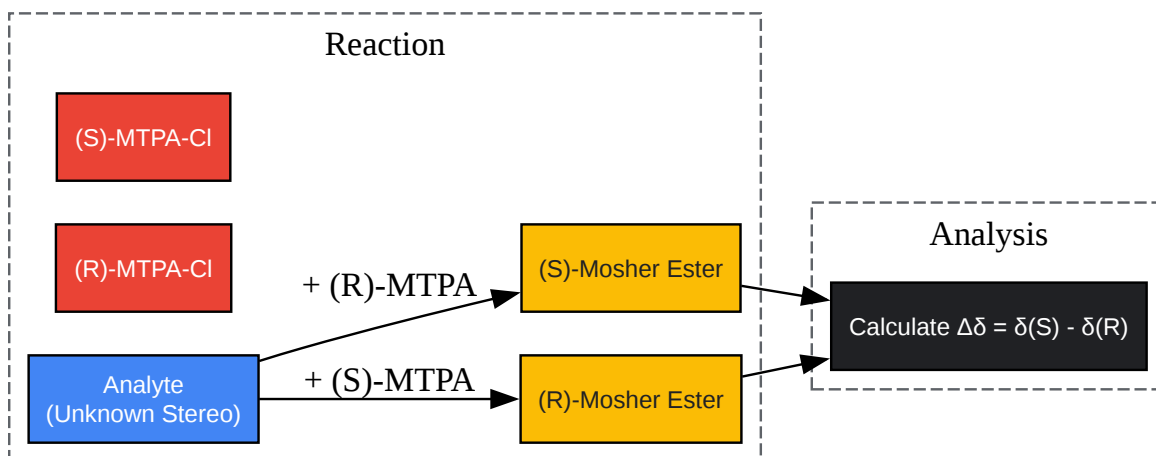
- HMBC Correlation: The protons of both C2-methyl singlets must show a strong 3-bond correlation to the C3 carbinol carbon ( ) and the quaternary C2 carbon ( ).

## Stereochemical Assignment: Mosher's Method

Since the molecule contains a secondary alcohol, X-ray crystallography is only viable if the compound is crystalline (often difficult for low MW amino alcohols). The "Gold Standard" for absolute configuration is Mosher's Ester Analysis [3].<sup>[2]</sup>

Protocol:

- Derivatization: React the analyte with
  - (-)-MTPA-Cl and
  - (+)-MTPA-Cl in separate vials to form the
  - Mosher ester and
  - Mosher ester, respectively.
- NMR Analysis: Acquire <sup>1</sup>H NMR for both esters.
- Calculation: Calculate
  - for protons neighboring the chiral center (C3).
- Model Application:
  - Protons with
    - reside on the right side of the Mosher plane.
  - Protons with
    - reside on the left side.



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Figure 2: Mosher's ester derivatization workflow for absolute stereochemistry determination.

Interpretation for 2-Amino-2-methylpentan-3-ol: If the configuration at C3 is (S):

- The ethyl group (C4, C5) will likely have a positive
- The quaternary amine group (C2 and its methyls) will likely have a negative

## References

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- Diastereotopic Protons in <sup>1</sup>H NMR Spectroscopy. *Master Organic Chemistry*. (2022).<sup>[3][4][5]</sup>
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. *Nature Protocols*. (2007).<sup>[6]</sup>
- **2-Amino-2-methyl-pentan-3-OL** | C<sub>6</sub>H<sub>15</sub>NO. PubChem CID 226834.<sup>[3]</sup>

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## Sources

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